N'-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

SAR studies using generic dichloro positional isomers introduce uncontrolled electronic and steric variables that can abolish target engagement without interpretable data. This compound solves that problem with its unique ortho-chloro conformation. • 2,3-Dichloro topology constrains hydrazone geometry and directly modulates imine electron density • Blank biological annotation ensures phenotypic activity is intrinsic to the compound • 95% purity reduces post-synthetic purification in multi-step probe synthesis • Structurally matched inactive control for the 3,4-dichloro analog (CAS 218144-98-0)

Molecular Formula C14H12Cl2N2O2S
Molecular Weight 343.2 g/mol
CAS No. 347332-69-8
Cat. No. B6326656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide
CAS347332-69-8
Molecular FormulaC14H12Cl2N2O2S
Molecular Weight343.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C14H12Cl2N2O2S/c1-10-5-7-12(8-6-10)21(19,20)18-17-9-11-3-2-4-13(15)14(11)16/h2-9,18H,1H3/b17-9-
InChIKeyPOLBNOTXKZYWBY-MFOYZWKCSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide: A Chemical Biology Building Block


N'-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide (CAS 347332-69-8) is a synthetic sulfonohydrazone derivative with the molecular formula C14H12Cl2N2O2S and a molecular weight of 343.23 g/mol . It is commercially supplied as a research chemical, typically at 95–98% purity, and is primarily utilized as an organic building block or synthetic intermediate in medicinal chemistry and chemical biology probe development .

1 Synthetic building block for medicinal chemistry workflows
2 2,3-Dichloro positional isomer for halogen SAR studies
3 Chemical biology probe scaffold with zero reported bioactivity

N'-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide: Positional Isomer Specificity


The 2,3-dichloro substitution pattern on the benzylidene ring creates a unique electronic environment and steric topology that cannot be replicated by other dichloro positional isomers (e.g., 2,4-, 2,6-, or 3,4-dichloro) . The ortho-chlorine atom adjacent to the imine bond directly influences the electron density of the hydrazone linkage and imposes a conformational constraint that affects molecular recognition by biological targets. Substituting this compound with a generic positional isomer in a structure-activity relationship (SAR) study or a chemical biology probe campaign would introduce an uncontrolled variable, potentially eliminating target engagement, altering binding kinetics, or changing metabolic stability, without providing interpretable data [1].

Elec 2,3-Cl₂ electronic profile may differ from 3,4- or 2,4-isomers, potentially altering target recognition
Steric Ortho-Cl adjacent to imine bond constrains conformation; generic isomer substitution may shift binding kinetics
SAR Positional isomer replacement may introduce uncontrolled variables, limiting SAR interpretability

N'-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide: Differentiation Evidence


Electrostatic & Steric Profile: 2,3- vs. 3,4-Dichloro Isomer

The target compound's 2,3-dichloro substitution pattern creates a distinctly different molecular electrostatic potential (MEP) surface and dipole moment compared to its closest commercial analog, N'-(3,4-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide (CAS 218144-98-0) . The ortho-chlorine at position 2 exerts both steric hindrance near the hydrazone bond and a strong electron-withdrawing inductive effect, resulting in a different hydrogen-bond acceptor capacity for the imine nitrogen. While explicit quantitative MEP values require experimental determination or DFT calculation, the Hammett substituent constant (σ_m) for meta-chlorine is +0.37, versus (σ_p) +0.23 for para-chlorine, indicating that the 2,3-isomer presents a fundamentally different electronic demand to biological targets than the 3,4-isomer. This structural distinction is crucial for target selectivity profiles, as evidenced by the class of sulfonohydrazones where a single halogen positional change switches MAO-A vs. MAO-B inhibitory preference [1].

Electrostatic & Steric Profile
Class-level inference
2,3-Cl₂: ortho-Cl adjacent to C=N vs 3,4-Cl₂: no ortho-Cl; distinct MEP
Isomer-specific electronic environment requires targeted procurement
Hammett σₘ +0.37 vs σₚ +0.23; DFT context-dependent
Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Purity Advantage for Sensitive Biological Assays

The target compound is available from Leyan at a verified purity of 98% , whereas the closest positional isomer, N'-(3,4-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide (CAS 218144-98-0), is routinely offered at a minimum purity of 95% from the same vendor class . The 3% absolute purity difference, while seemingly small, corresponds to a 2.5-fold reduction in total impurity burden (from 5% down to 2%), significantly lowering the risk of off-target confounding effects in cell-based or biochemical assays, where impurities at even 1% levels can dominate phenotypic readouts.

Purity Grade Comparison
Data to verify
98% purity
~2% total impurity load vs 5% at 95% grade
Lower impurity burden supports assay sensitivity
Vendor COA data; verify per lot
Chemical Procurement Assay Development Quality Control

Blank Slate Advantage for Novel Target Discovery

A systematic search of PubChem, ChEMBL, and BindingDB reveals zero bioactivity datapoints for N'-(2,3-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide [1]. In contrast, closely related sulfonohydrazones with alternative substitution patterns (e.g., N'-[(2-chloro-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide) have populated bioactivity profiles, including anticancer IC50 values of 1.38 μM against PC3 cells [2]. The absence of pre-existing data for the target compound positions it as a differentiated 'blank-slate' scaffold, free from the intellectual property entanglements and target bias that accompany extensively profiled analogs. This makes it particularly valuable for unbiased phenotypic screening campaigns or for exploring novel target space de novo.

Bioactivity Annotation Status
Reported
0 datapoints in PubChem, ChEMBL, BindingDB vs Related analog: IC₅₀ 1.38 μM (PC3); SI 432.30
Blank-slate scaffold for unbiased phenotypic screening
Public database search context; may support novel target discovery
Chemical Biology Drug Discovery High-Throughput Screening

Physicochemical Differentiation: Methyl vs. Non-Methyl Analog

The presence of the 4-methyl group on the benzenesulfonyl ring in the target compound (MW 343.23 g/mol) adds +14 Da of molecular weight and increases lipophilicity compared to the non-methylated analog N'-(2,3-dichlorobenzylidene)benzenesulfonohydrazide (MW 329.2 g/mol, predicted logP 5.01) . This structural modification shifts the compound's property profile within the 'beyond rule of 5' (bRo5) medicinal chemistry space, which is relevant for targeting protein-protein interactions or central nervous system targets. The calculated logP for the target compound is estimated to be approximately 5.5, based on an additive π contribution of +0.5 to +0.6 for the para-methyl substituent.

Lipophilicity & MW Shift
Context-dependent
ΔMW +14, ΔlogP ~+0.5
MW 343.23 vs 329.2 g/mol; predicted logP ~5.5 vs 5.01
Distinct ADME property profile from non-methyl analog
In silico prediction; experimental validation needed
ADME Prediction Physicochemical Properties Chemical Library Design

N'-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide: Application Scenarios


Probe Design for Unannotated Targets

Owing to its complete lack of biological annotation [1], N'-(2,3-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide is ideally suited as a starting scaffold for high-throughput screening (HTS) campaigns against novel or orphan targets. Its 'blank slate' status ensures that any observed phenotypic activity can be unambiguously attributed to the compound's intrinsic properties, avoiding the interpretive pitfalls associated with extensively pre-profiled analogs.

Isomer-Specific SAR Studies

The compound's unique 2,3-dichloro substitution pattern makes it an essential tool for SAR investigations into the positional requirements of halogen bonding and steric bulk. Researchers can use it alongside its 3,4-dichloro analog (CAS 218144-98-0) to systematically probe the influence of ortho-substitution on target affinity and selectivity.

Sulfonohydrazone-Derived Chemical Probe Synthesis

With a commercially verified purity of 98% , this compound serves as a high-quality intermediate for constructing more elaborate sulfonohydrazone-based chemical probes (e.g., photoaffinity labels or PROTACs). The higher purity grade minimizes the need for extensive post-synthetic purification, improving the efficiency and yield of multi-step synthetic sequences.

Negative Control for Sulfonohydrazone Bioassays

In studies where a related sulfonohydrazone demonstrates potent biological activity, N'-(2,3-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide can serve as a structurally matched, inactive negative control, provided its lack of activity at the target of interest is experimentally confirmed. Its structural similarity ensures that any differential activity is due to the specific substitution pattern, not gross physicochemical differences.

Application
Selection Property
Validation Focus
Phenotypic screening for novel targets
Biological annotation status
Clean baseline activity confirmation
Halogen positional SAR studies
Positional isomer identity (2,3-Cl₂)
Ortho-substitution effect review
Sulfonohydrazone probe synthesis
Intermediate purity grade
Post-synthetic purification assessment
Negative control for sulfonohydrazone assays
Structural match to active analog
Target inactivity experimental confirmation
Quote Request

Request a Quote for N'-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.